N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular weight of 177.25 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” can be represented as 1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3
. This indicates that the molecule consists of 10 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” are not available, pyrrolidine derivatives are known to react with certain phenols .
Physical And Chemical Properties Analysis
“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a powder that is stored at room temperature .
Scientific Research Applications
Drug Discovery and Development
“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” is a compound that contains a pyrrolidine ring, which is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
The pyrrolidine ring in “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” can be used to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for the creation of a wide range of biologically active compounds .
Treatment of Specific Diseases
Compounds with the pyrrolidine ring, such as “N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine”, have been used in the development of drugs for specific diseases. For example, certain compounds have shown excellent potency towards RORγt, a protein involved in the regulation of immune responses .
Organic Reactions
Pharmaceutical Applications
“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” may have potential pharmaceutical applications. Similar compounds, such as N-Methyl-2-Pyrrolidone, have been used in pharmaceutical applications .
Synthesis of Other Chemical Compounds
“N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-11-9-5-4-6-12-10(9)13-7-2-3-8-13/h4-6,11H,2-3,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAIXXXTRBCARD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(pyrrolidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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